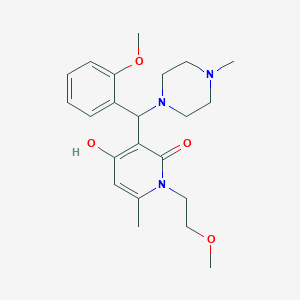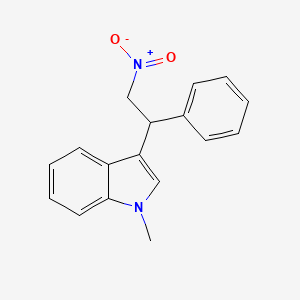
1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole is a compound that belongs to the indole family. Indoles are versatile building blocks widely used in the synthesis of bioactive natural products and drugs. This particular compound is notable for its unique structure, which includes a nitro group and a phenylethyl group attached to the indole core.
Scientific Research Applications
1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Future Directions
The future directions for research on “1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of a facile, efficient, economic, and eco-friendly method to construct 3-(2-nitroalkyl)indoles is still highly desirable .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole can be synthesized through a visible-light-mediated Friedel–Crafts alkylation of indoles with nitroalkenes. In this protocol, rose bengal acts as a photosensitizer, and environmentally benign water is used as the reaction medium. Indoles react smoothly with nitroalkenes under visible-light irradiation, generating the corresponding 3-(2-nitroalkyl)indoles in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and sustainable practices are likely applied. This includes the use of water-soluble organic catalytic systems and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: The major product is typically a nitroso or nitro derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products are substituted indoles with various functional groups.
Mechanism of Action
The mechanism of action of 1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The indole core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: A primary amine with a similar phenylethyl group.
Phenylpropanolamine: A sympathomimetic agent with a similar structure.
2-Phenylethylamine: Another primary amine with a phenylethyl group.
Uniqueness
1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole is unique due to its combination of a nitro group and an indole core. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
1-methyl-3-(2-nitro-1-phenylethyl)indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-18-11-16(14-9-5-6-10-17(14)18)15(12-19(20)21)13-7-3-2-4-8-13/h2-11,15H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQOLNRNTNCIGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320127 |
Source


|
| Record name | 1-methyl-3-(2-nitro-1-phenylethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
109811-96-3 |
Source


|
| Record name | 1-methyl-3-(2-nitro-1-phenylethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
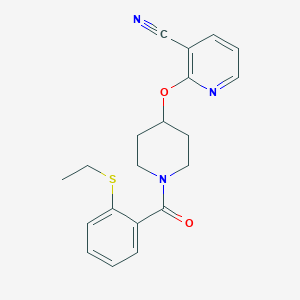


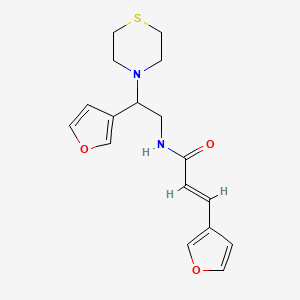
![(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2387996.png)
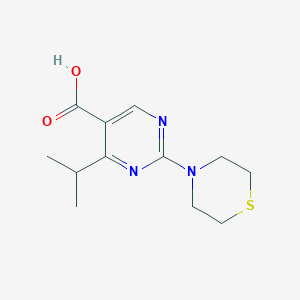
![N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2387998.png)
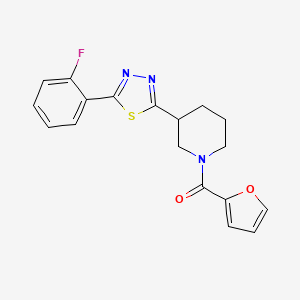

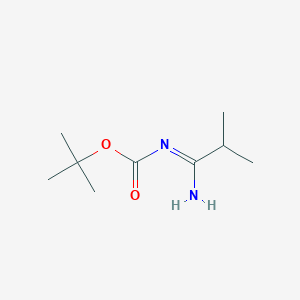
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2388005.png)

![4-BENZYL-1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE](/img/structure/B2388007.png)
